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Compound of Interest

Compound Name: 2-Allyl-4-(trifluoromethyl)phenol

Cat. No.: B8614772 Get Quote

This guide provides a detailed comparison of the physicochemical and biological properties of

the ortho-, meta-, and para-isomers of trifluoromethylphenol. The information is intended for

researchers, scientists, and drug development professionals to facilitate informed decisions in

medicinal chemistry and related fields. This document summarizes key quantitative data,

outlines experimental protocols for property determination, and visualizes essential workflows.

Physicochemical Properties
The position of the trifluoromethyl (-CF3) group on the phenol ring significantly influences the

compound's physical and chemical characteristics. The -CF3 group is a strong electron-

withdrawing group, which impacts the acidity (pKa), melting point, boiling point, and solubility of

the isomers.

Data Summary
The following table summarizes the key physicochemical properties of 2-, 3-, and 4-

trifluoromethylphenol.
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Property
2-
Trifluoromethylphe
nol (ortho)

3-
Trifluoromethylphe
nol (meta)

4-
Trifluoromethylphe
nol (para)

CAS Number 444-30-4[1] 98-17-9[2] 402-45-9[3]

Molecular Formula C₇H₅F₃O[1] C₇H₅F₃O[2] C₇H₅F₃O[3]

Molecular Weight 162.11 g/mol [1] 162.11 g/mol [2] 162.11 g/mol [3]

Melting Point 45-46 °C[4] -2 to -1.8 °C[5] 45-47 °C[6]

Boiling Point 147-148 °C[4] 178-179 °C[5]
71.5-72 °C (at 8

mmHg)[6]

pKa (at 25°C) 8.95 9.08[7] 8.675[6]

Aqueous Solubility
Insoluble/Sparingly

Soluble
Insoluble[2][5] Insoluble[6]

Biological Activity and Applications
The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance

properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. While

comprehensive comparative biological data for all three trifluoromethylphenol isomers is

limited, available information highlights their relevance in drug metabolism and potential as

bioactive molecules.

4-Trifluoromethylphenol (para-isomer) is the most studied of the three isomers. It is a known

metabolite of the widely prescribed antidepressant, fluoxetine.[3][8] Studies have shown that 4-

trifluoromethylphenol exhibits cytotoxicity in precision-cut rat liver slices, indicated by a loss of

intracellular potassium. It has also been observed to bind to the active site of a mutated

vanillyl-alcohol oxidase.[8]

3-Trifluoromethylphenol (meta-isomer) has been incorporated into derivatives of N-Aryl-N′-

methylguanidines, which have been investigated as potential radioligands for the N-Methyl-D-

aspartate (NMDA) receptor channel. This suggests that the 3-trifluoromethylphenyl moiety can

contribute to receptor binding affinity.[9] The isomer itself is used as an intermediate in the

synthesis of pesticides and pharmaceuticals.[2]
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2-Trifluoromethylphenol (ortho-isomer) is less characterized in terms of its biological activity in

publicly available literature. It is primarily used as an intermediate in chemical synthesis.[4]

The varying positions of the trifluoromethyl group can lead to different structure-activity

relationships (SAR), influencing how each isomer interacts with biological targets. Further

research is needed to fully elucidate and compare the specific enzyme inhibition and receptor

binding profiles of these isomers.

Experimental Protocols
This section provides detailed methodologies for determining the key properties discussed in

this guide.

Determination of Physicochemical Properties
1. Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to

a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer, solid sample.

Procedure:

Ensure the sample is dry and finely powdered.

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 15-20°C below the expected

melting point.

Decrease the heating rate to 1-2°C per minute.

Record the temperature at which the first liquid appears (onset of melting) and the

temperature at which the entire sample becomes liquid (completion of melting). This range

is the melting point.
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2. Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the

atmospheric pressure.

Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube

(sealed at one end), liquid sample.

Procedure:

Add 0.5-1 mL of the liquid sample to the small test tube.

Place the capillary tube (sealed end up) into the test tube.

Attach the test tube to the thermometer and place the assembly in the heating bath.

Heat the bath gradually.

Observe the capillary tube. When a rapid and continuous stream of bubbles emerges from

the open end of the capillary, the liquid has reached its boiling point.

Record the temperature.

3. pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the phenolic proton.

Apparatus: pH meter with electrode, burette, magnetic stirrer and stir bar, beaker,

standardized basic solution (e.g., 0.1 M NaOH), acidic solution (e.g., 0.1 M HCl), and the

phenol sample.

Procedure:

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

Dissolve a precisely weighed amount of the trifluoromethylphenol isomer in a suitable

solvent (e.g., water or a water/alcohol mixture) to create a solution of known

concentration.
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Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

If necessary, acidify the solution to a low pH (e.g., pH 2-3) with the acidic solution.

Fill the burette with the standardized basic solution.

Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow

the pH to stabilize and record the pH and the total volume of titrant added.

Continue the titration until the pH has passed the equivalence point and entered the basic

region (e.g., pH 11-12).

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence

point (the point where half of the acid has been neutralized).
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Workflow for pKa Determination by Potentiometric Titration.
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Biological Assays
1. General Enzyme Inhibition Assay (Spectrophotometric)

Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by

50% (IC50).

Apparatus: Spectrophotometer or microplate reader, cuvettes or microplates, pipettes,

purified enzyme, substrate, inhibitor, buffer solution.

Procedure:

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare

stock solutions of the enzyme, substrate, and the trifluoromethylphenol isomer (inhibitor) in

a suitable solvent (e.g., DMSO).

Assay Setup: In a series of tubes or microplate wells, add the buffer, a fixed concentration

of the enzyme, and varying concentrations of the inhibitor. Include a control with no

inhibitor.

Pre-incubation: Incubate the enzyme-inhibitor mixtures for a specific period to allow for

binding.

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the

substrate to all wells/tubes simultaneously.

Data Collection: Monitor the change in absorbance over time at a specific wavelength.

This change corresponds to the formation of the product or depletion of the substrate.

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot

the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data

to a sigmoidal dose-response curve to determine the IC50 value.
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Workflow for a General Enzyme Inhibition Assay.
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2. General Radioligand Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Apparatus: Scintillation counter or filter-based detection system, cell membranes or purified

receptors, radiolabeled ligand, unlabeled test compound (inhibitor), buffers, filter plates.

Procedure:

Reagent Preparation: Prepare a binding buffer, a known concentration of the radiolabeled

ligand, and serial dilutions of the unlabeled trifluoromethylphenol isomer. Prepare the

receptor source (e.g., cell membrane homogenates).

Assay Setup: In a series of tubes or a microplate, combine the receptor preparation, the

fixed concentration of the radiolabeled ligand, and the varying concentrations of the

unlabeled test compound.

Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach

binding equilibrium.

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand

from the free radioligand. This is commonly done by vacuum filtration through a glass fiber

filter plate, which traps the membranes (and bound ligand) while allowing the free ligand to

pass through.

Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation

counter.

Data Analysis: Plot the percentage of specific binding of the radioligand versus the

logarithm of the concentration of the unlabeled test compound. The concentration at which

the test compound displaces 50% of the radioligand binding is the IC50. The IC50 can

then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
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Workflow for a Radioligand Receptor Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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